molecular formula C10H14N2O B13144562 n-(3-((Methylamino)methyl)phenyl)acetamide

n-(3-((Methylamino)methyl)phenyl)acetamide

Cat. No.: B13144562
M. Wt: 178.23 g/mol
InChI Key: RLAGGQJBJWMNPZ-UHFFFAOYSA-N
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Description

N-(3-((Methylamino)methyl)phenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted at the meta position with a methylaminomethyl group (-CH₂-NH-CH₃) and an acetamide moiety (-NH-CO-CH₃) at the para position. This structural configuration imparts unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-[3-(methylaminomethyl)phenyl]acetamide

InChI

InChI=1S/C10H14N2O/c1-8(13)12-10-5-3-4-9(6-10)7-11-2/h3-6,11H,7H2,1-2H3,(H,12,13)

InChI Key

RLAGGQJBJWMNPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((Methylamino)methyl)phenyl)acetamide typically involves the reaction of 3-((methylamino)methyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-((Methylamino)methyl)aniline and acetic anhydride.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C.

    Procedure: The 3-((methylamino)methyl)aniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-((Methylamino)methyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N-(3-((methylamino)methyl)phenyl)ethanamine.

    Substitution: Formation of halogenated derivatives such as N-(3-((methylamino)methyl)-4-bromophenyl)acetamide.

Scientific Research Applications

Pharmacological Applications

  • Anticonvulsant Activity :
    • Recent studies have synthesized derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, which include analogs of n-(3-((Methylamino)methyl)phenyl)acetamide. These compounds have been evaluated for their anticonvulsant properties in animal models of epilepsy. The structure-activity relationship (SAR) studies indicated that modifications to the amide structure significantly influenced the anticonvulsant efficacy observed in maximal electroshock (MES) and pentylenetetrazole seizure models .
  • Antimicrobial Efficacy :
    • A study highlighted the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
  • SARS-CoV-2 Inhibition :
    • In the context of the COVID-19 pandemic, compounds derived from this compound have been investigated for their ability to inhibit SARS-CoV-2. Structure-based optimization efforts have led to the development of non-covalent inhibitors that exhibit nanomolar biochemical inhibition against the virus's main protease (3CLpro), showcasing the compound's relevance in antiviral research .

Case Study 1: Anticonvulsant Efficacy

A comprehensive study evaluated various derivatives of this compound for their anticonvulsant properties using animal models. The results indicated that specific modifications to the chemical structure enhanced efficacy in seizure models, particularly in MES tests. Notably, certain derivatives showed activity comparable to established antiepileptic drugs like phenytoin .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial efficacy, researchers tested this compound against a panel of bacterial strains. The compound demonstrated a broad spectrum of activity, particularly against resistant strains, indicating its potential utility in developing new antimicrobial therapies.

Case Study 3: COVID-19 Research

Research into SARS-CoV-2 inhibitors derived from this compound revealed promising results in preclinical models. Compounds showed significant reductions in viral load and plaque formation when tested against live virus challenges, indicating their potential as therapeutic agents in treating COVID-19 .

Mechanism of Action

The mechanism of action of N-(3-((Methylamino)methyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity and chemical reactivity of N-(3-((Methylamino)methyl)phenyl)acetamide are influenced by its substitution pattern. Below is a detailed comparison with key analogs:

Positional Isomers

Subtle changes in substituent positioning significantly alter properties:

Compound Name Substituent Positions Key Differences vs. Target Compound Biological Activity Reference
N-(3-Amino-4-methoxyphenyl)acetamide Amino (C3), Methoxy (C4) Methoxy group enhances lipophilicity Moderate antimicrobial activity
N-(4-Amino-3-methoxyphenyl)acetamide Amino (C4), Methoxy (C3) Altered electronic effects reduce H-bonding Lower antimicrobial potency
N-(3-Amino-4-methylphenyl)acetamide Amino (C3), Methyl (C4) Methyl group increases steric hindrance Reduced receptor affinity

Key Insight: The methylaminomethyl group in the target compound improves solubility and binding specificity compared to amino- or methoxy-substituted analogs .

Functional Group Variations

Substituent type dictates pharmacological profiles:

Compound Name Substituent Key Differences Biological Activity Reference
N-(3-Fluoro-4-hydroxyphenyl)acetamide Fluoro (C3), Hydroxy (C4) Fluorine enhances electronegativity Enhanced enzyme inhibition
N1-(3-chloro-4-fluorophenyl)-2-(methylthio)acetamide Methylthio group Thioether increases metabolic stability Anticancer potential
N-{[3-(aminomethyl)phenyl]methyl}acetamide Benzylamine-acetamide hybrid Lacks methylamino group; reduced basicity Lower CNS penetration

Key Insight: The methylamino group in the target compound balances basicity and steric effects, optimizing interactions with biological targets compared to halide- or thioether-containing analogs .

Structural Analogs with Extended Chains

Chain elongation modifies pharmacokinetics:

Compound Name Structure Key Differences Applications Reference
N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide Ethoxy linker between phenyl and acetamide Increased flexibility alters binding modes Investigational analgesic
N-(2-{[(4-methylphenyl)methyl]amino}ethyl)acetamide Ethylamino spacer with 4-methylphenyl Bulkier substituent reduces solubility Limited therapeutic use

Key Insight: The compact methylaminomethyl group in the target compound avoids solubility issues seen in bulkier derivatives while maintaining target engagement .

Structural and Conformational Uniqueness

The methylaminomethyl group in this compound adopts a conformation that facilitates intermolecular interactions. Evidence from crystallographic studies of related compounds (e.g., 2-chloro-N-(3-methylphenyl)acetamide) shows that substituent positioning (syn vs. anti) influences hydrogen bonding and crystal packing, which may correlate with bioavailability . The target compound’s structure likely optimizes these interactions for enhanced stability and activity.

Biological Activity

N-(3-((Methylamino)methyl)phenyl)acetamide, also known by its chemical structure and various synonyms, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities are critical for understanding its efficacy.
  • Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cell lines, particularly through mechanisms involving the inhibition of specific cellular pathways.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialMIC values ranging from 10 to 200 µg/mL against various strains
AnticancerInduces apoptosis in MDA-MB-231 cells
Enzyme InhibitionInhibits heme oxygenase-1 activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound is believed to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. For example, it has been studied as a heme oxygenase-1 inhibitor, which plays a role in cellular oxidative stress responses.
  • Cellular Pathway Modulation : It may modulate signaling pathways associated with cell proliferation and apoptosis. This modulation is particularly relevant in cancer biology, where such pathways are often dysregulated.
  • Antimicrobial Mechanism : The exact mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic processes within the bacteria.

Case Studies

Several case studies have explored the efficacy and safety of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial properties. The study reported MIC values that indicate effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Research : In vitro studies using cancer cell lines such as MDA-MB-231 showed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis .

Q & A

Q. What are the recommended synthetic routes for N-(3-((Methylamino)methyl)phenyl)acetamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions starting from substituted phenyl precursors. For example:

  • Step 1 : React 3-aminobenzaldehyde with methylamine to form the methylamino intermediate.
  • Step 2 : Acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under inert conditions .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to improve yields. Low yields (2–5%) in analogous compounds highlight the need for catalytic systems or microwave-assisted synthesis .

Q. Which analytical methods are validated for assessing purity and related substances in this compound?

  • HPLC : Use a C18 column with acetonitrile/water (65:35 v/v) mobile phase. Detect impurities at 254 nm, ensuring no extraneous peaks beyond the solvent and parent compound .
  • Mass Spectrometry (MS) : Confirm molecular integrity via ESI-MS, targeting [M+H]+ at m/z 207.1 (calculated). Cross-validate with NMR (¹H, ¹³C) for structural confirmation .

Q. How is the molecular structure characterized, and what spectral data are critical for validation?

  • ¹H NMR : Key signals include δ 2.1 ppm (acetamide CH₃), δ 3.3 ppm (N–CH₂–Ph), and δ 7.2–7.5 ppm (aromatic protons).
  • FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .
  • X-ray Crystallography : Resolve stereoelectronic effects of the methylamino group on phenyl ring planarity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

  • Catalytic Systems : Test palladium catalysts for reductive amination steps.
  • Microwave Synthesis : Reduce reaction time from 24 hours to 1–2 hours, improving yield by 15–20% .
  • Purification : Use preparative HPLC or column chromatography with silica gel (ethyl acetate/hexane gradient) .

Q. How should researchers resolve contradictions between experimental and computational data (e.g., DFT vs. observed NMR shifts)?

  • Benchmarking : Compare experimental NMR shifts with DFT calculations (B3LYP/6-311+G(d,p) basis set). Adjust for solvent effects (e.g., DMSO vs. chloroform) .
  • Cross-Validation : Use NIST reference data for analogous acetamides to calibrate computational models .

Q. What methodologies are used to evaluate bioactivity, such as antioxidant or receptor-binding properties?

  • Antioxidant Assays : Measure DPPH radical scavenging at 517 nm. Derivatives with hydroxyimino groups show IC₅₀ values <50 µM .
  • SAR Studies : Modify the methylamino or acetamide groups to assess impact on binding to targets like G-protein-coupled receptors .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC.
  • Light Sensitivity : Protect from UV exposure; use amber vials for long-term storage .

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